3-Chlorocinnamaldehyde
Description
Historical Context and Significance within Cinnamaldehyde (B126680) Derivatives Research
Research into cinnamaldehyde and its derivatives has a long history, driven by their prevalence in nature, particularly in cinnamon, and their wide range of biological activities. maynoothuniversity.ienih.gov The synthesis of the cinnamaldehyde backbone is often achieved through the classic aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetaldehyde. smolecule.com The exploration of halogenated derivatives like 3-chlorocinnamaldehyde represents a strategic effort to modulate the properties of the parent compound. The introduction of a chlorine atom can alter the electronic and steric characteristics of the molecule, potentially enhancing its reactivity and biological efficacy. maynoothuniversity.ieplos.org
Current Research Landscape and Emerging Trends for this compound
Current research on this compound is multifaceted, with significant interest in its applications in both medicinal chemistry and materials science. Studies have investigated its potential as an antifungal agent and its role in enhancing the efficacy of existing drugs. smolecule.comnih.gov A notable trend is the investigation of its effects on drug metabolism and its potential use in combination therapies for cancer treatment. smolecule.com In materials science, there is growing interest in the photomechanical properties of crystals derived from cinnamaldehyde analogs, including this compound. chemrxiv.org
Academic Relevance in Organic Chemistry and Materials Science
In organic chemistry, this compound serves as a versatile synthetic intermediate. smolecule.com Its aldehyde group and the chlorine substituent on the aromatic ring provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. smolecule.com For instance, it participates in Biginelli-type reactions to form dihydropyrimidinones, with the chlorine atom enhancing the aldehyde's electrophilicity and leading to higher yields compared to unsubstituted cinnamaldehyde. smolecule.com
In materials science, research has focused on the photomechanical behavior of crystals of cinnamaldehyde derivatives. Studies have shown that substitution at the 3-position, as in this compound, can favor specific crystal packing arrangements (HT packing) that are crucial for photoreactivity and the generation of mechanical work. chemrxiv.org This makes it a valuable compound for designing functional molecular crystals. chemrxiv.org
Overview of Structure-Activity Relationship Studies
Structure-activity relationship (QSAR) studies are crucial for understanding how the chemical structure of cinnamaldehyde derivatives influences their biological activity. For this compound and related compounds, these studies have explored their efficacy as corrosion inhibitors, antifungal agents, and antibacterial agents. ampp.orgmdpi.comnih.govmdpi.com
Research has shown that the position and nature of substituents on the phenyl ring significantly impact the compound's activity. For example, in the context of corrosion inhibition, the electronic and steric properties of the substituent, along with its solubility, are key determinants of performance. ampp.org Similarly, in studies on antifungal activity, descriptors such as hydrogen-bonding capacity and electrostatic interactions have been found to correlate with the inhibitory effects of cinnamaldehyde derivatives. mdpi.com The introduction of a chlorine atom at the 3-position has been shown to enhance the antibacterial and antivirulence activities against certain pathogens. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H7ClO |
| Molar Mass | 166.60 g/mol |
| Melting Point | 39 °C |
| Boiling Point | 106-120 °C at 0.5 Torr |
| Density | 1.192 g/cm³ |
| Flash Point | 134.9 °C |
This data is compiled from various chemical suppliers and databases. smolecule.com
Detailed Research Findings
Recent investigations have provided deeper insights into the specific applications and mechanisms of action of this compound.
Synthesis and Reactions
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde (B42229) with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. chemrxiv.org Another method is the Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide on acetophenone, followed by hydrolysis. prepchem.com
This compound undergoes several key reactions:
Oxidation: It can be oxidized to 3-chlorocinnamic acid. smolecule.com
Reduction: Reduction yields 3-chlorocinnamyl alcohol. smolecule.com
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles. smolecule.com
Biginelli Reaction: It reacts with urea (B33335) and a β-keto ester to form dihydropyrimidinones, demonstrating higher reactivity than unsubstituted cinnamaldehyde. smolecule.com
Interactive Data Table: Comparison of Reaction Yields
| Reactant | Product | Reaction Type | Yield (%) |
| This compound | 4-(3-chlorophenyl)-dihydropyrimidinone | Biginelli | 78 |
| Cinnamaldehyde | 4-phenyl-dihydropyrimidinone | Biginelli | 62 |
This table compares the yield of the Biginelli reaction for this compound and unsubstituted cinnamaldehyde under identical conditions. smolecule.com
Applications in Materials Science
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLBYROWRZDHS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297553 | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56578-37-1 | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Chlorophenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 3 Chlorocinnamaldehyde
Established Synthetic Routes and Their Mechanistic Considerations
Established methods for synthesizing 3-chlorocinnamaldehyde primarily involve the modification of pre-existing aromatic structures. These routes are well-documented and widely employed in laboratory and industrial settings.
Synthesis from 3-Chlorobenzaldehyde (B42229) via Wittig-type Reactions
A prominent method for the synthesis of this compound begins with 3-chlorobenzaldehyde and utilizes a Wittig-type reaction. The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.
The reaction mechanism commences with the preparation of a phosphorus ylide from a phosphonium (B103445) salt, which is in turn synthesized from triphenylphosphine (B44618) and an appropriate alkyl halide. masterorganicchemistry.com This ylide then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate. nrochemistry.com The betaine subsequently undergoes a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.com This oxaphosphetane is unstable and readily collapses in a reverse [2+2] cycloaddition to yield the desired alkene, this compound, and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction. masterorganicchemistry.comudel.edu
The stereoselectivity of the Wittig reaction, yielding either the (E) or (Z)-isomer of this compound, is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. nrochemistry.com
Table 1: Key Steps in the Wittig Reaction for this compound Synthesis
| Step | Description | Key Intermediates |
| 1 | Ylide Formation | Phosphorus Ylide |
| 2 | Nucleophilic Attack | Betaine |
| 3 | Cycloaddition | Oxaphosphetane |
| 4 | Elimination | This compound, Triphenylphosphine Oxide |
Alternative Approaches and Reagent Systems
Beyond the Wittig reaction, other established methods provide viable pathways to this compound.
The Vilsmeier-Haack reaction is a formylation reaction that can be employed to introduce an aldehyde group onto an electron-rich aromatic ring. jk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic substrate. chemistrysteps.com For the synthesis of this compound, a suitable substituted benzene (B151609) would be the starting material. The aromatic ring attacks the electrophilic carbon of the iminium salt, leading to the formation of an aryl iminium intermediate. jk-sci.com Subsequent hydrolysis of this intermediate yields the final aryl aldehyde. jk-sci.comwikipedia.org The reaction conditions, particularly the temperature, are dependent on the reactivity of the aromatic substrate. jk-sci.com
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. researchgate.netoatext.com This method can be applied to various reactions, including those for the synthesis of cinnamaldehyde (B126680) derivatives. While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed, the principles can be applied to established routes. For instance, microwave irradiation can significantly reduce the reaction times of condensation reactions that form the cinnamaldehyde backbone. smolecule.com It has been demonstrated that microwave heating can complete reactions in minutes that would otherwise take hours under conventional heating. oatext.com This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. smolecule.com
Novel Synthetic Strategies and Innovations
Recent research has focused on developing more efficient and sustainable methods for the synthesis of this compound, with a particular emphasis on catalytic approaches.
Catalytic Approaches, including Iron Chalcogenide Clusters
Novel catalytic systems are being explored to facilitate the synthesis of this compound and its derivatives. One such innovative approach involves the use of iron chalcogenide clusters as catalysts. For instance, the iron selenide (B1212193) carbonyl cluster Fe₃Se₂(CO)₉ has been investigated for its catalytic activity in various organic transformations. researchgate.netresearchgate.net These clusters have shown potential in facilitating reactions such as direct amidation of β-chlorocinnamaldehyde derivatives. researchgate.net While this specific application focuses on a derivative, it highlights the potential of these robust and inexpensive metal clusters in catalyzing reactions involving the this compound scaffold. researchgate.net The development of such catalytic systems is driven by the aim to create more sustainable and atom-economical synthetic routes. mnit.ac.in
Table 2: Comparison of Synthesis Methodologies
| Methodology | Key Reagents | Advantages |
| Wittig Reaction | 3-Chlorobenzaldehyde, Phosphorus Ylide | Well-established, good for C=C bond formation. |
| Vilsmeier-Haack Reaction | Substituted Benzene, DMF, POCl₃ | Effective for formylation of electron-rich arenes. jk-sci.comwikipedia.org |
| Microwave-Assisted Synthesis | Various | Rapid reaction times, potentially higher yields. researchgate.netoatext.com |
| Catalytic Approaches | Substrates, Iron Chalcogenide Clusters | Potential for sustainable and efficient synthesis. researchgate.netmnit.ac.in |
Green Chemistry Approaches and Sustainable Synthesis
Green chemistry principles aim to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. nih.govacs.org These protocols are pivotal in controlling environmental pollution by utilizing safer solvents, catalysts, and reaction conditions to enhance atom economy and energy efficiency. encyclopedia.pub The synthesis of this compound and its precursors can be made more sustainable through several innovative techniques.
One prominent green technique is microwave-assisted synthesis , which significantly accelerates reaction rates, often reducing completion times from hours to minutes and improving yields. encyclopedia.pubsmolecule.com For instance, the condensation of β-chlorocinnamaldehydes with 2-aminothiophenol (B119425) in the presence of p-toluene sulphonic acid (p-TSA) proceeds efficiently under microwave irradiation to yield benzothiazoles. rasayanjournal.co.in While this demonstrates a green reaction of the target compound, similar principles can be applied to its synthesis. Microwave-assisted aldol (B89426) condensation, a key step in forming the cinnamaldehyde backbone, can achieve yields over 90% in just 15 minutes under solvent-free conditions. smolecule.com
The development of sustainable catalysts and supports is another cornerstone of green synthesis. Graphene oxide (GO) has emerged as a promising catalyst support due to its high surface area and recyclability. smolecule.com GO-functionalized catalysts, such as those with anchored L-proline derivatives, can enhance enantioselectivity and yield in aldol reactions. smolecule.com The heterogeneous nature of these catalysts allows for easy separation from the reaction mixture and subsequent reuse, which aligns perfectly with green chemistry goals. smolecule.com
Continuous flow synthesis represents another sustainable approach, allowing for the rapid and efficient production of compounds. This method has been used for the enantioselective conjugate addition of dimethyl malonate to cinnamaldehydes, which is a key step in the synthesis of various complex molecules. researchgate.net
| Technique | Specific Application/Reaction | Key Green Advantage(s) | Source(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Condensation of β-chlorocinnamaldehyde with 2-aminothiophenol. | Reduced reaction time, increased reaction rates, and enhanced yields. | rasayanjournal.co.in |
| Solvent-Free Synthesis | L-proline-catalyzed aldol condensation for cinnamaldehyde backbone. | Eliminates solvent waste, enhances atom economy, and reduces purification steps. | smolecule.com |
| Heterogeneous Catalysis | Graphene oxide (GO) as a support for proline-derived catalysts in aldol reactions. | Facilitates easy catalyst separation and reuse, improving sustainability. | smolecule.com |
| Continuous Flow Synthesis | Enantioselective conjugate addition to cinnamaldehydes. | Rapid, efficient, and scalable production. | researchgate.net |
Stereoselective Synthesis of this compound and its Enantiomers
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing specific isomers (enantiomers or diastereomers) of a compound. Access to enantiomerically pure forms of this compound is important for its application in further complex syntheses, such as in the preparation of iminosugar alkaloids or spirooxindoles. sfu.caresearchgate.net
A new method for transforming aromatic aldehydes into α-chlorocinnamaldehydes involves a catalytic olefination reaction . researchgate.net This process, which utilizes the hydrazones of aromatic aldehydes, proceeds stereoselectively to yield predominantly the Z-isomers of the target alkenes. researchgate.net
Organocatalysis offers powerful tools for asymmetric synthesis. The conjugate addition of nitromethane (B149229) to cinnamaldehyde derivatives can be catalyzed by a Jørgensen−Hayashi catalyst, a method that has been explored for producing chiral building blocks. acs.org This approach can be adapted to create specific enantiomers of this compound derivatives.
Furthermore, highly stereocontrolled reactions have been developed using enantiomerically enriched chloroaldehydes as starting materials. For example, a study on the synthesis of iminosugar alkaloids reported the diastereoselective addition of a nucleophile to (S)-2-chlorocinnamaldehyde, demonstrating a method to control the formation of specific stereoisomers. sfu.ca Another reaction involved using enantio-enriched (98% e.e.) (R)-α-chlorohydrocinnamaldehyde to produce chlorohydrin products with a high degree of stereocontrol. sfu.ca
The utility of stereochemically pure this compound is highlighted in its use as a reactant in subsequent asymmetric reactions. For instance, it participates in organocatalytic 1,3-dipolar cycloaddition reactions with ketimines derived from isatins. researchgate.netrsc.orgrsc.org These reactions proceed with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) to generate complex spiro[pyrrolidin-3,2′-oxindole] scaffolds, demonstrating the importance of the starting aldehyde's configuration. rsc.org
| Method | Catalyst/Reagents | Stereochemical Outcome | Yield | Source(s) |
|---|---|---|---|---|
| Catalytic Olefination | Hydrazones of aromatic aldehydes, 2-trichloromethyl-1,3-dioxolane | Preferential formation of Z-isomers | Moderate to good | researchgate.net |
| Diastereoselective Nucleophilic Addition | (S)-2-chlorocinnamaldehyde, organometallic nucleophile | Moderate stereocontrol (d.r. = 2:1) | 55% | sfu.ca |
| Organocatalytic 1,3-Dipolar Cycloaddition | (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)-pyrrolidine, Isatin-derived ketimine | Excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) | 92% | rsc.org |
Chemical Reactivity and Derivatization of 3 Chlorocinnamaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.
Condensation Reactions
Condensation reactions involving the aldehyde functionality of 3-chlorocinnamaldehyde are a cornerstone of its derivatization, leading to a variety of nitrogen-containing and extended unsaturated systems.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. uomustansiriyah.edu.iqbiosynth.com This condensation reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration. uomustansiriyah.edu.iq Aromatic aldehydes, such as this compound, generally form stable Schiff bases due to the effective conjugation system. uomustansiriyah.edu.iq
A notable example is the synthesis of 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a novel Schiff base, through the condensation of α-chlorocinnamaldehyde with 4-aminoantipyrine (B1666024). ull.esafricaresearchconnects.comull.es The formation of the characteristic azomethine (C=N) bond is confirmed by spectroscopic data, including a distinctive stretching vibration in the FT-IR spectrum at 1640 cm⁻¹ and a bond length of 1.283(3) Å. ull.esafricaresearchconnects.comull.es
The synthesis of N-sulfonyl imines from aldehydes can be achieved using various methods, including organocatalysis with pyrrolidine, which proceeds via iminium activation. organic-chemistry.org Other methods involve the reaction of aldehydes with sulfonylisocyanates or condensation with amides in the presence of tris(2,2,2-trifluoroethyl)borate. organic-chemistry.org While these are general methods for imine synthesis, their specific application to this compound provides pathways to a range of N-substituted derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| α-Chlorocinnamaldehyde | 4-Aminoantipyrine | Schiff Base | Formation of a C=N bond with a length of 1.283(3) Å and an IR stretch at 1640 cm⁻¹ | ull.esafricaresearchconnects.comull.es |
| Cinnamaldehyde | Primary Amine | Schiff Base (Imine) | General reaction involving condensation and dehydration | uomustansiriyah.edu.iq |
| Aldehyde | Sulfonylisocyanate | N-Sulfonyl Imine | Clean reaction with release of carbon dioxide | organic-chemistry.org |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In the case of this compound, its reaction with malononitrile (B47326) yields 2-((3-chlorobenzylidene)malononitrile). This reaction is typically catalyzed by a weak base. chemicalbook.comacs.org
The Knoevenagel condensation of aromatic aldehydes with malononitrile is a well-established method for forming C-C bonds and producing α,β-unsaturated dinitriles. researchgate.netrsc.orgresearchgate.net Various catalysts and conditions have been explored to optimize this reaction, including the use of water as a solvent to create a more environmentally friendly process. acs.orgacs.orggoogle.com For instance, using 1-methyl imidazole (B134444) as a catalyst in water has been shown to be an effective and eco-friendly method for the synthesis of 2-chlorobenzylidenemalononitrile. acs.orgacs.org The reaction is often exothermic, and temperature control is important for achieving high yields and purity. acs.orggoogle.com
In some multi-component reactions, the Knoevenagel condensation product acts as an intermediate. For example, in a one-pot synthesis, the arylidene malononitrile formed from an aldehyde and malononitrile can further react with an N-substituted 2-cyanoacetamide. rsc.org
| Aldehyde | Active Methylene (B1212753) Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | Malononitrile | Piperidine/Water | 2-Chlorobenzylidenemalononitrile (CS) | chemicalbook.comgoogle.com |
| 2-Chlorobenzaldehyde | Malononitrile | 1-Methyl Imidazole/Water | 2-Chlorobenzylidenemalononitrile (CS) | acs.orgacs.org |
| 4-Chlorobenzaldehyde | Malononitrile | TPPA-IL-Fe3O4/Water | 2-(4-Chlorobenzylidene)malononitrile | orgchemres.org |
Reduction Reactions and Selectivity Studies
The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. The selective reduction of the aldehyde group to an alcohol or the reduction of the carbon-carbon double bond is a key area of study.
The aldehyde group can be reduced to a primary alcohol, 3-chloro-cinnamyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The chemoselective reduction of the aldehyde group in the presence of the double bond is a significant challenge. For instance, α-chlorocinnamaldehyde can be chemoselectively reduced to the corresponding allylic alcohol using calcium amidoborane. sigmaaldrich.com
Conversely, selective reduction of the carbon-carbon double bond while preserving the aldehyde functionality can be achieved through catalytic hydrogenation. google.com Palladium-catalyzed hydrogenation is a strategic route, with selectivity being highly dependent on the catalyst's properties, such as particle size and surface morphology. smolecule.com Studies on cinnamaldehyde derivatives have shown that selective reduction of the C=C bond can produce the corresponding saturated aldehyde. google.com Electrochemical reduction methods have also been employed, where in some cases, selective reduction of the C=O moiety is observed. rjpbcs.com
| Starting Material | Reducing Agent/Method | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| This compound | Sodium borohydride or Lithium aluminum hydride | 3-Chlorocinnamyl alcohol | Reduction of aldehyde | smolecule.com |
| α-Chlorocinnamaldehyde | Calcium amidoborane | Allylic alcohol | Chemoselective reduction of aldehyde | sigmaaldrich.com |
| Cinnamaldehyde derivative | Catalytic hydrogenation (e.g., Palladium) | Saturated aldehyde | Selective reduction of C=C bond | smolecule.comgoogle.com |
| α-Bromo cinnamaldehyde | Electrochemical reduction | Optically active alcohol | Selective reduction of C=O moiety | rjpbcs.com |
Oxidation Reactions
The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3-chlorocinnamic acid. smolecule.com This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) or chromium trioxide. smolecule.com Another effective method for oxidizing aldehydes to carboxylic acids is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant. nih.govgoogle.com This method is known for its high efficiency and selectivity for aldehydes. google.com The reaction is typically carried out in the presence of a chlorine scavenger, like hydrogen peroxide, to prevent side reactions. google.com
The synthesis of 3-chlorocinnamic acid can also be accomplished through a Perkin reaction or by the direct chlorination of cinnamic acid. ontosight.ai Furthermore, a direct synthesis from 3-chlorobenzaldehyde (B42229) and malonic acid in the presence of pyridine (B92270) has been reported. prepchem.com
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Potassium permanganate or Chromium trioxide | 3-Chlorocinnamic acid | Oxidation | smolecule.com |
| This compound | Sodium chlorite (NaClO₂) | 3-Chlorocinnamic acid | Pinnick Oxidation | nih.govgoogle.com |
| 3-Chlorobenzaldehyde | Malonic acid, Pyridine | 3-Chlorocinnamic acid | Condensation | prepchem.com |
| Cinnamic acid | Chlorinating agent | 3-Chlorocinnamic acid | Chlorination | ontosight.ai |
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to addition reactions, including hydrogenation and halogenation. Electrochemical studies have shown that the C=C double bond can be reduced. ias.ac.inresearchgate.net In some instances, the reduction of the double bond occurs in a stepwise manner, following the initial reduction of another functional group. researchgate.net
The presence of the chlorine atom on the phenyl ring can influence the reactivity of the double bond. While specific studies on the addition reactions to the double bond of this compound are not extensively detailed in the provided context, general principles of electrophilic and nucleophilic additions to α,β-unsaturated aldehydes apply. Nucleophilic attack can occur at the β-carbon of the double bond in a Michael-type addition. For example, in the Biginelli reaction, after the initial formation of an α,β-unsaturated intermediate, urea (B33335) attacks the β-position of the enone. smolecule.com
Furthermore, the double bond can participate in cycloaddition reactions and can be a site for radical reactions. The specific outcomes of these reactions would depend on the reagents and conditions employed.
[2+2] Photocycloaddition Reactions and Topochemistry
The solid-state [2+2] photocycloaddition of cinnamic acid derivatives is a foundational reaction in the field of topochemistry, which studies the relationship between crystal packing and chemical reactivity. chemrxiv.org These reactions are known to produce cyclobutane (B1203170) derivatives with high stereoselectivity, dictated by the arrangement of the molecules in the crystal lattice. While the foundational work focused on cinnamic acids, the principles extend to related cinnamaldehyde derivatives. chemrxiv.org
The mechanism of [2+2] photocycloaddition of enones, such as this compound, with alkenes is generally understood to proceed through a stepwise radical mechanism. wikipedia.org The process begins with the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet enone then interacts with a ground-state alkene to form an exciplex, which evolves into a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for the final ring closure to form the cyclobutane product. wikipedia.org
In the context of this compound, the chlorine substituent can influence the electronic properties of the molecule and potentially affect the stability of the intermediates, though specific studies on its direct impact on the photocycloaddition are not widely available. However, the use of related halogenated compounds, such as 3-chloromaleimides, in [2+2] photocycloadditions has been shown to be effective in generating functionalized cyclobutane scaffolds. bris.ac.uk These halogenated cyclobutanes can then undergo further derivatization, highlighting the synthetic utility of this approach. bris.ac.uk
Michael Addition Reactions
The α,β-unsaturated aldehyde functionality in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. wikipedia.org The general mechanism involves the addition of a nucleophile to the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com
The presence of the electron-withdrawing chlorine atom on the aromatic ring of this compound can influence the reactivity of the Michael acceptor. The chlorine substituent can enhance the electrophilicity of the β-carbon, potentially accelerating the rate of the Michael addition compared to unsubstituted cinnamaldehyde.
A variety of nucleophiles can be employed in the Michael addition with this compound and its derivatives, including:
Enolates: Malonates and other active methylene compounds are common Michael donors. organic-chemistry.org
Amines: Primary and secondary amines can add to the α,β-unsaturated system. masterorganicchemistry.com
Thiols: Thiolates are also effective nucleophiles for conjugate addition. masterorganicchemistry.com
The products of these reactions are valuable intermediates for the synthesis of more complex molecules. For instance, the Michael adducts of cinnamaldehydes with dimethyl malonate have been used in the synthesis of indoloquinolizidines. rsc.org
Hydrogenation and Selective Reduction
The selective reduction of the carbon-carbon double bond or the carbonyl group in α,β-unsaturated aldehydes like this compound is a significant challenge in organic synthesis. The choice of reducing agent and reaction conditions determines the outcome of the reaction.
Selective Reduction of the Carbonyl Group:
The chemoselective reduction of the aldehyde group to an alcohol, while preserving the C=C double bond, can be achieved using specific reducing agents. For example, calcium amidoborane has been shown to selectively reduce α,β-unsaturated aldehydes to their corresponding allylic alcohols. sigmaaldrich.com
Selective Reduction of the Carbon-Carbon Double Bond:
Catalytic hydrogenation is a common method for the reduction of the C=C double bond. Palladium-based catalysts are often employed for this purpose. The particle size and surface morphology of the palladium catalyst can significantly influence the selectivity of the hydrogenation. Smaller palladium nanoparticles tend to favor the hydrogenation of the C=C bond.
Complete Reduction:
Stronger reducing agents, such as sodium borohydride or lithium aluminum hydride, can lead to the reduction of both the aldehyde and the C=C double bond, yielding the corresponding saturated alcohol. smolecule.com
The following table summarizes the different reduction pathways for this compound:
| Reagent/Catalyst | Product | Selectivity |
| Calcium amidoborane | 3-chloro-3-phenyl-2-propen-1-ol | High for C=O reduction |
| Palladium catalyst | 3-(3-chlorophenyl)propanal | High for C=C reduction |
| Sodium borohydride | 3-(3-chlorophenyl)propan-1-ol | Reduction of both C=O and C=C |
Reactions at the Aryl Halide Moiety (Chlorine Substituent)
The chlorine atom on the aromatic ring of this compound provides a handle for further functionalization through reactions typical of aryl halides.
Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the aromatic ring of this compound. In this reaction, the chlorine atom is replaced by a nucleophile. The success of SNA reactions on aryl halides is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubmasterorganicchemistry.com The cinnamaldehyde moiety, being an electron-withdrawing group, facilitates this type of reaction.
The general mechanism for SNA involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate. pressbooks.pub
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. pressbooks.pub
A variety of nucleophiles can be used in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of derivatives. smolecule.com
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to this compound to introduce a wide array of substituents at the 3-position of the phenyl ring.
Common cross-coupling reactions include:
Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Heck Coupling: In this reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst.
These reactions significantly expand the synthetic utility of this compound, enabling the creation of complex molecules with tailored properties.
Formation of Complex Heterocyclic Systems and Novel Scaffolds
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds and novel molecular scaffolds. tesisenred.net Its bifunctional nature, possessing both an electrophilic aldehyde and a reactive α,β-unsaturated system, allows for its participation in a variety of cyclization and multicomponent reactions.
One notable example is the Biginelli reaction, where this compound can react with a β-ketoester and urea or thiourea (B124793) to form dihydropyrimidinones or dihydropyrimidinethiones. The electron-withdrawing nature of the 3-chloro substituent can enhance the reactivity of the aldehyde, leading to higher yields compared to unsubstituted cinnamaldehyde.
Furthermore, the Michael adducts derived from this compound can be used as intermediates for the synthesis of more complex heterocyclic systems. For example, the reaction of chalcones (of which this compound is a derivative) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolines. derpharmachemica.com
The ability to generate diverse and complex molecular architectures from a relatively simple starting material underscores the importance of this compound in medicinal chemistry and drug discovery, where the exploration of novel scaffolds is crucial for identifying new therapeutic agents. nih.goved.ac.ukunife.it
Naphthyridine Derivatives
Naphthyridines are a class of heterocyclic compounds containing two fused pyridine rings. Derivatives of 1,6-naphthyridine (B1220473) have been synthesized from this compound through a one-pot cascade reaction. asianpubs.org
Specifically, the compound (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile, designated as NP2, is formed by reacting this compound with a malononitrile dimer. asianpubs.org The reaction is typically carried out in ethanol (B145695) under reflux conditions for 4 to 6 hours, using triethanolamine (B1662121) as a catalyst. asianpubs.org This process results in an excellent yield of the final product. asianpubs.org
The proposed mechanism for this transformation involves several steps. asianpubs.org Initially, a Michael adduct is formed between this compound and the malononitrile dimer. This is followed by an intramolecular cyclization and subsequent ring-opening to yield the stable tetrahydro-1,6-naphthyridine structure. asianpubs.org
Table 1: Synthesis of Naphthyridine Derivative NP2
| Starting Material | Reagent | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| This compound | Malononitrile Dimer | Triethanolamine | Ethanol | Reflux, 4-6 h | (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) |
The synthesized naphthyridine derivatives have been characterized using various spectroscopic methods, including ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy. asianpubs.org
Ferrocene-based Compounds
The incorporation of a ferrocene (B1249389) moiety into organic molecules can significantly alter their electrochemical and physical properties. researchgate.net Ferrocene, an organometallic compound with an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, exhibits aromatic properties and thermal stability. magritek.com this compound serves as a precursor for the synthesis of various ferrocene-containing compounds.
One major pathway involves the synthesis of ferrocenyl β-chloro cinnamaldehyde itself, which can then undergo further reactions. For instance, (2-Formyl-1-chlorovinyl) ferrocene can be synthesized and subsequently used in reactions like Sonogashira cross-coupling. researchgate.net This reaction couples the ferrocene-substituted vinyl chloride with various alkynes in the presence of a palladium catalyst to produce novel ferrocenated enynes. researchgate.net
Furthermore, direct amidation reactions have been explored where ferrocenyl/phenyl β-chlorocinnamaldehyde is reacted with a variety of amines. researchgate.netresearchgate.net These reactions can be catalyzed by iron chalcogenide clusters, such as Fe₃Se₂(CO)₉, to yield ferrocenyl-amides. researchgate.net Vinylic amination of ferrocenyl substituted β-chloro cinnamaldehydes with azoles has also been reported, using a similar catalytic system. researchgate.net
Table 2: Examples of Reactions to Form Ferrocene-based Derivatives
| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Class |
|---|---|---|---|
| Ferrocenyl/phenyl β-chloro-cinnamaldehyde | Sonogashira Coupling | Substituted acetylenes, Selenated NHC-Pd(II) pincer complex | Ferrocenated enynes |
| Ferrocenyl/phenyl β-chloro-cinnamaldehyde | Direct Amidation | Amines, Fe₃E₂(CO)₉ (E= S, Se, Te), TBHP | Ferrocenyl-amides |
| Ferrocenyl/phenyl β-chloro-cinnamaldehyde | Vinylic Amination | Azoles, Fe₃Se₂(CO)₉, K₂CO₃ | Ferrocenyl-azoles |
These synthetic routes demonstrate the utility of this compound as a scaffold for creating complex organometallic compounds with potential applications stemming from the unique properties of the ferrocene group. researchgate.netresearchgate.net
Tetrahydroisoquinoline Conjugates
Tetrahydroisoquinolines are a significant class of nitrogen-containing heterocyclic compounds, with their core structure present in many natural products. researchgate.net The primary method for synthesizing tetrahydroisoquinolines from aldehydes is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com
This reaction involves the condensation of a β-arylethylamine with an aldehyde, such as this compound, followed by an acid-catalyzed intramolecular ring closure. wikipedia.orgjk-sci.com The process begins with the formation of a Schiff base intermediate from the amine and aldehyde. jk-sci.com Protonation of the Schiff base generates a highly electrophilic iminium ion. d-nb.info This intermediate then undergoes an electrophilic attack on the electron-rich aromatic ring of the β-arylethylamine, leading to the formation of the new heterocyclic ring. nrochemistry.com A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. nrochemistry.com
The reaction conditions for the Pictet-Spengler synthesis can vary. Traditionally, it requires heating with a protic acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). wikipedia.org However, the reaction can also proceed under milder conditions, sometimes even without an acid catalyst, particularly when the aromatic ring is highly nucleophilic. wikipedia.org For less nucleophilic rings, stronger acids or higher temperatures may be necessary. wikipedia.org
When this compound is used in a Pictet-Spengler reaction with a suitable β-arylethylamine (e.g., phenethylamine (B48288) or its derivatives), the resulting product would be a 1-substituted tetrahydroisoquinoline bearing a (3-chlorostyryl) group at the C-1 position. The specific substituents on the β-arylethylamine would determine the final structure of the tetrahydroisoquinoline conjugate.
Table 3: General Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Condensation of β-arylethylamine and aldehyde | Schiff Base/Iminium Ion |
| 2 | Electrophilic Aromatic Substitution (Ring Closure) | Spirocyclic Intermediate |
| 3 | Deprotonation | Tetrahydroisoquinoline |
This synthetic strategy allows for the creation of complex tetrahydroisoquinoline conjugates, incorporating the structural features of this compound. researchgate.netacs.org
Mechanistic Investigations of 3 Chlorocinnamaldehyde Interactions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools to investigate the interactions of 3-chlorocinnamaldehyde at an atomic and electronic level. These methods provide insights into the molecule's structure, reactivity, and relationship between its structure and biological activity, complementing experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cinnamaldehyde (B126680) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and to elucidate reaction mechanisms. nih.govull.esafricaresearchconnects.com
In studies of Schiff bases derived from α-chlorocinnamaldehyde, DFT has been used to compute molecular parameters and compare them with experimental data from techniques like X-ray diffraction. ull.esafricaresearchconnects.comull.es For instance, a study on a novel Schiff base synthesized from α-chlorocinnamaldehyde and 4-aminoantipyrine (B1666024) used DFT to calculate ionization energy (IE) and electron affinity (EA). ull.esafricaresearchconnects.com The results indicated an IE of 4.025 eV and an EA of 2.110 eV, with the positive EA value suggesting that the addition of an electron is an exothermic process. ull.esafricaresearchconnects.com The relatively low energy gap between the HOMO and LUMO points to the ease of electron transfer within the molecule. ull.esafricaresearchconnects.com
DFT calculations have also been instrumental in understanding reaction mechanisms involving cinnamaldehyde-type structures. A computational study on the Pinnick oxidation of various substituted cinnamaldehydes, including 4-chloro cinnamaldehyde, utilized the (SMD)-M06-2X/aug-pVDZ level of theory. nih.govroyalsocietypublishing.org This analysis revealed that the initial reaction step, involving the interaction between chlorous acid and the aldehyde, is the rate-determining step. nih.govroyalsocietypublishing.org Frontier Molecular Orbital (FMO) analysis showed that for most cinnamaldehyde derivatives, the aldehyde acts as the HOMO part and the chlorous acid as the LUMO part. nih.gov
Periodic DFT modeling has been applied to cinnamalmalononitrile (CM) derivatives, such as 3-chloro-cinnamalmalononitrile (3ClCM), to understand solid-state transformations. chemrxiv.org These calculations show that interactions within the crystal lattice significantly influence reactivity, explaining why certain crystal packing motifs are reactive while others are not. chemrxiv.org
Table 1: Selected DFT Computational Parameters for a Schiff Base of α-Chlorocinnamaldehyde
| Parameter | Calculated Value | Significance |
|---|---|---|
| Ionization Energy (IE) | 4.025 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | 2.110 eV | Energy released upon adding an electron. ull.esafricaresearchconnects.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular interactions, complementing the static picture offered by methods like DFT.
MD simulations have been employed to investigate the stability of transition states in reactions involving cinnamaldehyde derivatives. royalsocietypublishing.org For example, in the study of the Pinnick oxidation, MD simulations were used to assess the dynamics of the transition state at the atomic level, providing a better visualization of the reaction pathway. royalsocietypublishing.org These simulations can confirm the stability of proposed intermediates and transition structures, such as the distorted six-membered ring formed during the reaction of an aldehyde with chlorous acid. royalsocietypublishing.org
In the context of drug design and understanding protein-ligand interactions, MD simulations are crucial. For cinnamaldehyde analogs investigated as quorum sensing inhibitors, MD simulations of docked complexes were performed to assess their stability. researchgate.net The simulations, run for 100 nanoseconds, showed that certain inhibitor-protein complexes remained stable within the binding pocket, indicated by small fluctuations in the Root Mean Square Deviation (RMSD). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function. mdpi.com
For cinnamaldehyde derivatives, QSAR models have been developed for various biological activities, including antifungal and antibacterial effects. mdpi.commdpi.com In one study, QSAR models were established for cinnamaldehyde derivatives against wood-decaying fungi, achieving high correlation coefficients (R² > 0.9). mdpi.comresearchgate.net The analysis identified that descriptors like the minimum net atomic charge for a hydrogen atom were statistically significant, indicating the importance of electrostatic interactions. mdpi.com
A fragment-based QSAR analysis was conducted on adamantyl-substituted retinoid-derived molecules, including an analogue of this compound, to relate their structures to cancer cell growth inhibition. nih.gov The study used Comparative Molecular Similarity Index Analysis (CoMSIA) to develop a 3D-QSAR model for apoptosis induction in breast cancer cells, which yielded a predictive R² of 0.78. nih.gov This model highlighted that the length and van der Waals electrostatic surface potential of the polar termini were the most influential features for the observed activity. nih.gov
Table 2: Example of QSAR Model Statistics for Cinnamaldehyde Derivatives
| Target Organism | Model Type | R² | F-statistic | s² |
|---|---|---|---|---|
| Escherichia coli | Antibacterial QSAR | 0.9354 | 57.96 | 0.0020 |
| Staphylococcus aureus | Antibacterial QSAR | 0.8946 | 33.94 | 0.0043 |
| Trametes versicolor | Antifungal QSAR | 0.910 | 35.32 | 0.0093 |
| Gloeophyllun trabeum | Antifungal QSAR | 0.926 | 43.95 | 0.0049 |
Data sourced from studies on cinnamaldehyde-amino acid Schiff bases and antifungal cinnamaldehyde analogues. mdpi.commdpi.com
Solid-State Reactivity and Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgactascientific.com For this compound and its derivatives, crystal engineering principles are used to control solid-state reactions and to develop materials with specific photomechanical responses. chemrxiv.orguiowa.edu
Influence of Crystal Packing Motifs (Head-to-Head vs. Head-to-Tail)
In the solid state, molecules like this compound derivatives can arrange themselves in different packing motifs, which profoundly affects their reactivity. chemrxiv.org Two common motifs are the head-to-head (HH) and head-to-tail (HT) arrangements. chemrxiv.org
Head-to-Head (HH): In this motif, adjacent molecules are stacked with their phenyl rings on the same side of the stack. chemrxiv.org
Head-to-Tail (HT): In this arrangement, the phenyl rings of adjacent molecules are on opposite sides of the stack. chemrxiv.org
For derivatives of cinnamalmalononitrile (CM), including 3-chloro-cinnamalmalononitrile (3ClCM), solid-state [2+2] photodimerization is only observed for crystals with the HT packing motif. chemrxiv.org The HH motif is photochemically inert. chemrxiv.org Computational modeling suggests that this difference in reactivity is due to complex many-body interactions within the crystal lattice. chemrxiv.org While gas-phase reaction energies are similar for both HH and HT pairs, accounting for the crystal lattice significantly increases the reaction energy for the HH motif, rendering it unreactive. chemrxiv.org
Empirical trends show that chemical substitution patterns can influence the preferred packing motif. Substitution at the 3-position of the phenyl ring, as in this compound, tends to favor the reactive HT packing arrangement. chemrxiv.org Conversely, substitution at the 4-position often leads to the unreactive HH packing. chemrxiv.org
Table 3: Comparison of Packing Motifs for Cinnamalmalononitrile (CM) Derivatives
| Packing Motif | Description | Photoreactivity | Favored by |
|---|---|---|---|
| Head-to-Head (HH) | Phenyl rings of adjacent molecules are on the same side. chemrxiv.org | Inert chemrxiv.org | Substitution at the 4-position. chemrxiv.org |
Photomechanical Response and Energy Changes in Crystal Lattices
The photoreactivity of crystals with the HT packing motif can lead to a photomechanical response, where the crystal bends, twists, or jumps upon exposure to light. This occurs because the photochemical reaction causes a change in the molecular shape, which in turn induces strain within the crystal lattice. chemrxiv.org
For 3-chloro-cinnamalmalononitrile (3ClCM), which adopts the reactive HT packing, photodimerization leads to a measurable photomechanical effect. chemrxiv.org Modeling studies predict that upon photodimerization, 3ClCM crystals expand by approximately 1% in volume. chemrxiv.org The buckling of the molecules during this process elongates one of the crystal axes (the 'a' axis) by 5.7%. chemrxiv.org
The magnitude of the photomechanical response can be tuned through chemical substitution. For instance, replacing the chlorine at the 3-position with a trifluoromethyl group (3CF3CM) results in a stronger photosalient response (crystal jumping). chemrxiv.org Computational modeling predicts a significantly larger ideal work density for 3CF3CM (40 MJ/m³) compared to 3ClCM, consistent with the more vigorous experimental observation. chemrxiv.org This suggests that placing a strong electron-withdrawing group at the 3-position can enhance the photomechanical work output while maintaining the necessary HT packing for reactivity. chemrxiv.org
Enzyme Inhibition Mechanisms
Research into the biological activities of this compound has identified it as a notable enzyme inhibitor. The primary mechanism of its action involves the reversible inhibition of mushroom tyrosinase. smolecule.com This interaction impedes the enzyme's catalytic functions, which are central to the process of melanin (B1238610) synthesis. The inhibition by this compound is characterized by its interaction with amino acid residues within the active site of the enzyme, rather than through direct chelation of the copper ions that are essential for tyrosinase's catalytic activity. smolecule.com
Tyrosinase Inhibition: Monophenolase and Diphenolase Activity
Tyrosinase is a bifunctional enzyme that catalyzes two sequential reactions in the melanin biosynthetic pathway: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). This compound has been shown to inhibit both of these functions. smolecule.com By reducing the activity of both monophenolase and diphenolase, it effectively decreases the production of o-quinones, which are key precursors in the formation of melanin. smolecule.com The inhibition is reported to be reversible in nature. smolecule.com
While the inhibitory effect on both enzymatic activities has been established, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) values, are not detailed in the available research literature for this compound.
Table 1: Inhibitory Effect of this compound on Tyrosinase Activity
| Enzyme Activity | IC₅₀ Value |
|---|---|
| Monophenolase | Data not available in cited sources |
| Diphenolase | Data not available in cited sources |
Molecular Docking and Binding Site Analysis
Molecular docking studies are computational techniques used to predict the binding mode of a ligand to a protein's active site. For tyrosinase inhibitors, these studies help elucidate whether the compound binds to the catalytic copper ions or interacts with surrounding amino acid residues.
In the case of this compound, investigations suggest that its inhibitory mechanism does not involve forming metal interactions with the copper ions at the core of the tyrosinase active site. smolecule.com Instead, the molecule is understood to interact with amino acid residues within the active site center. smolecule.com This mode of action distinguishes it from inhibitors that act by chelating the essential copper cofactors. However, specific details from molecular docking studies, such as the precise binding energy, key interacting amino acid residues, and bond distances for this compound, are not available in the provided search results.
Table 2: Molecular Docking Details for this compound with Tyrosinase
| Parameter | Finding |
|---|---|
| Binding Energy (kcal/mol) | Data not available in cited sources |
| Interacting Amino Acid Residues | Data not available in cited sources |
| Key Interactions | Interaction with active site residues, not copper ions. smolecule.com |
Pharmacological and Biological Research on 3 Chlorocinnamaldehyde and Its Derivatives
Antimicrobial Activities and Mechanisms
3-Chlorocinnamaldehyde, as a derivative of cinnamaldehyde (B126680), is part of a class of compounds recognized for their significant antimicrobial properties. Research has demonstrated that cinnamaldehyde and its analogs possess broad-spectrum activity against a variety of microorganisms, including bacteria and fungi. maynoothuniversity.ieresearchgate.net The core structure, featuring an α,β-unsaturated aldehyde, is considered crucial for its biological activity. maynoothuniversity.ie Derivatives, including chlorinated forms, have been developed and investigated to enhance potency and understand their mechanisms of action against pathogenic microbes. maynoothuniversity.ieresearchgate.net
Cinnamaldehyde and its derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies indicate that these compounds can be more active against Gram-positive bacteria like Bacillus subtilis compared to Gram-negative bacteria such as Escherichia coli. researchgate.net However, significant inhibitory effects have been documented across a range of challenging pathogens. For instance, cinnamaldehyde has shown activity against multidrug-resistant (MDR) Klebsiella pneumoniae, a Gram-negative bacterium, by inhibiting its growth both in laboratory settings and in vivo models. nih.gov
Research into a series of cinnamaldehyde derivatives revealed that while the Gram-negative microorganism Acinetobacter baumannii was broadly susceptible, other Gram-negative bacteria like E. coli and Pseudomonas aeruginosa showed more resistance. frontiersin.org In the study, a di-chlorinated analog demonstrated notable potency against A. baumannii. frontiersin.org The outer membrane of Gram-negative bacteria typically acts as a permeability barrier, which may explain the varied efficacy of these compounds. frontiersin.org The antibacterial action of these compounds is often concentration-dependent. researchgate.net
Table 1: Antibacterial Activity of Cinnamaldehyde Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | Activity Type | Concentration / Value | Reference |
|---|---|---|---|---|
| 3,4-dichlorocinnamaldehyde | Vibrio harveyi BB170 | Inhibition of bioluminescence | >25 µM (toxic threshold) | maynoothuniversity.ie |
| 4-chlorocinnamaldehyde (B90052) | Vibrio parahaemolyticus | Antibacterial & Antivirulence | - | nih.govnih.govresearchgate.net |
| Di-chlorinated analog | Acinetobacter baumannii ATCC 19606 | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | frontiersin.org |
| Cinnamaldehyde | Escherichia coli | Minimum Bactericidal Concentration (MBC) | 375 µg/mL | maynoothuniversity.ie |
| Cinnamaldehyde | Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 46 µg/mL | maynoothuniversity.ie |
| Cinnamaldehyde | Multidrug-resistant K. pneumoniae | Inhibitory effect | - | nih.gov |
A significant aspect of the antibacterial action of cinnamaldehyde derivatives is their ability to interfere with bacterial virulence and biofilm formation. nih.govfrontiersin.org Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov Derivatives such as 4-chlorocinnamaldehyde have been shown to effectively inhibit biofilm formation in pathogens like Vibrio parahaemolyticus and Agrobacterium tumefaciens. nih.govnih.govresearchgate.netfrontiersin.org
This inhibition is achieved by targeting various virulence factors. bohrium.com For example, these compounds can decrease the secretion of proteases, which are enzymes required for virulence. nih.govresearchgate.net They also reduce the production of exopolysaccharides (EPS), which are essential components of the biofilm matrix that facilitate irreversible attachment to surfaces. nih.gov In studies on A. tumefaciens, 4-chlorocinnamaldehyde significantly reduced EPS production in a concentration-dependent manner. nih.gov
The initial stages of biofilm formation involve bacterial adhesion to surfaces, a process mediated by cell surface properties and appendages like fimbriae and flagella. nih.govresearchgate.net Cinnamaldehyde derivatives, including 4-chlorocinnamaldehyde, have been found to prevent this crucial first step by altering these bacterial features. nih.govresearchgate.net
Research demonstrates that these compounds cause a dose-dependent inhibition of cell surface hydrophobicity, which is essential for bacterial attachment. nih.govnih.gov Furthermore, they inhibit the production of fimbriae, which are hair-like appendages that help bacteria to bind to surfaces. nih.govresearchgate.net Motility, a critical virulence factor for colonization, is also targeted. nih.gov Studies on Vibrio parahaemolyticus have shown that chlorinated cinnamaldehydes effectively inhibit both swimming and swarming motilities, which are mediated by flagella. nih.govresearchgate.net
Specifically, derivatives such as 4-chlorocinnamaldehyde and 3,4-dichloro-cinnamaldehyde have been found to downregulate the expression of key QS and biofilm-related genes in V. parahaemolyticus, including aphA, cpsA, luxS, and opaR. nih.govresearchgate.net The mechanism often involves targeting the downstream transcriptional regulatory protein LuxR, decreasing its ability to bind to DNA. plos.org This modulation of gene expression effectively shuts down the production of multiple virulence factors, highlighting a sophisticated mechanism of antibacterial action. nih.govresearchgate.net
In addition to their antibacterial effects, this compound and related compounds exhibit significant antifungal properties against a wide range of fungi. maynoothuniversity.ieresearchgate.net This includes activity against pathogenic fungi like Candida albicans and various Aspergillus species, as well as wood-decaying fungi such as Trametes versicolor and Gloeophyllun trabeum. maynoothuniversity.ieresearchgate.netfrontiersin.org
The mechanism of antifungal action can involve the disruption of cell wall integrity. nih.gov Research on Geotrichum citri-aurantii showed that cinnamaldehyde treatment led to clear morphological changes in the cell walls and membranes. nih.gov Furthermore, derivatives have been specifically designed to enhance antifungal potency. For example, 4-chlorocinnamaldehyde thiosemicarbazide (B42300) was developed as an inhibitor of laccase, a fungal enzyme, showing good activity against fungi like Valsa mali and Sclerotinia sclerotiorum. nih.gov Quantitative structure-activity relationship (QSAR) studies have confirmed that chlorinated derivatives, such as p-chloro cinnamaldehyde, often exhibit superior antifungal activity compared to the parent compound. ncsu.edu
Table 2: Antifungal Activity of Cinnamaldehyde Derivatives
| Compound | Fungal Strain | Activity / Measurement | Result | Reference |
|---|---|---|---|---|
| p-chloro cinnamaldehyde | Aspergillus niger | Inhibition Diameter | 43 mm | ncsu.edu |
| p-chloro cinnamaldehyde | Penicillium citrinum | Inhibition Diameter | 40 mm | ncsu.edu |
| 4-chlorocinnamaldehyde thiosemicarbazide | Valsa mali | EC₅₀ Value | 2.78 µg/mL | nih.gov |
| 4-chlorocinnamaldehyde thiosemicarbazide | Sclerotinia sclerotiorum | EC₅₀ Value | 3.32 µg/mL | nih.gov |
| 4-chloro cinnamaldehyde | Caenorhabditis elegans (Anthelmintic) | Active Concentration | 20 µg/mL | frontiersin.org |
The antimicrobial effectiveness of cinnamaldehyde and its derivatives is closely linked to their chemical structure. maynoothuniversity.ieplos.org The α,β-unsaturated acyl group is a key feature, acting as a Michael acceptor that can react with nucleophilic groups in biological molecules, which is thought to be central to its bioactivity. maynoothuniversity.ie
Quantitative structure-activity relationship (QSAR) studies have been employed to understand how different modifications to the cinnamaldehyde scaffold affect its antimicrobial properties. researchgate.netncsu.edu These studies have consistently shown that the introduction of substituents on the phenyl ring can significantly modulate activity. For instance, the position and nature of halogen substituents are critical. Research has found that adding electron-withdrawing groups, such as a chloro group, often enhances antimicrobial and antifungal potency. maynoothuniversity.iencsu.edu QSAR models developed for wood-decaying fungi revealed a strong correlation between specific molecular descriptors of chlorinated cinnamaldehyde derivatives and their antifungal efficacy, guiding the design of more potent compounds. researchgate.net Similarly, in the context of quorum sensing inhibition, analogs like 3,4-dichloro-cinnamaldehyde were found to be highly effective, underscoring the importance of the substitution pattern for specific biological targets. plos.org
Anticancer and Cytotoxic Effects
Cell Inactivation and Potentiation of Chemotherapeutic Agents
Cinnamaldehyde and its derivatives have demonstrated the ability to inactivate tumor cells and enhance the efficacy of existing chemotherapeutic drugs. researchgate.net For instance, both cinnamaldehyde and α-chlorocinnamaldehyde have been shown to potentiate the cell-inactivating effect of cis-diamminedichloroplatinum (II) (cis-DDP) when used concurrently, without increasing the amount of platinum associated with the cells. researchgate.net This suggests a synergistic relationship that could improve the therapeutic window of conventional cancer treatments. In contrast, other derivatives like hydrocinnamaldehyde (B1666312) and α-methylcinnamaldehyde exhibited a protective effect against cis-DDP-induced cell inactivation, which was linked to reduced platinum uptake by the cells. researchgate.net
The propenal group is considered a key functional group for the cytotoxic activity of cinnamaldehyde-related compounds. koreascience.kr Studies on various human solid tumor cell lines, including A549, SK-OV-3, SK-MEL-2, XF498, and HCT15, have revealed that cinnamaldehydes show varying degrees of cytotoxicity. koreascience.kr Notably, HCT15 and SK-MEL-2 cells were particularly sensitive to these compounds. koreascience.kr The saturated aldehyde counterparts of cinnamaldehydes generally exhibit weaker cytotoxicity, underscoring the importance of the unsaturated aldehyde structure for their anticancer effects. koreascience.kr
Furthermore, research has explored the development of cinnamaldehyde derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), a key protein in the proliferation of many tumors. maynoothuniversity.ie Among the synthesized derivatives, (E)-3-benzoyloxycinnamaldehyde was identified as having the most significant activity. maynoothuniversity.ie
The potentiation of chemotherapeutic agents is a critical area of research, aiming to overcome drug resistance and reduce toxicity. Glutathione (GSH) is a significant factor in cellular resistance to various chemotherapeutic agents. researchgate.net Cinnamaldehyde, being a potent GSH-depleting agent, has been incorporated into drug delivery systems to combat this resistance. researchgate.net
Table 1: Cytotoxicity of Cinnamaldehyde Analogues against Human Tumor Cell Lines Data extracted from in vitro studies.
| Compound | Cell Line | ED₅₀ (µg/ml) |
|---|---|---|
| Cinnamaldehyde Analogue 1 | HCT15 | 0.63 - 8.1 |
| Cinnamaldehyde Analogue 2 | SK-MEL-2 | 0.63 - 8.1 |
| Saturated Aldehyde 9 | SK-MEL-2 | 5.06 |
| Saturated Aldehyde 9 | XF498 | 5.11 |
| Saturated Aldehyde 9 | HCT15 | 3.34 |
Mechanisms of Apoptosis Induction (e.g., Oxidative Stress, Mitochondrial Membrane Potential)
A primary mechanism through which cinnamaldehyde and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction. nih.gov
Cinnamaldehyde has been shown to be a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov The apoptotic signal is transduced through the generation of ROS, which in turn induces mitochondrial permeability transition (MPT) and the release of cytochrome c into the cytosol. nih.gov The antioxidant N-acetylcysteine can block this entire process, highlighting the central role of ROS in cinnamaldehyde-induced apoptosis. nih.gov
The disruption of the mitochondrial membrane potential (MMP) is a key event in the apoptotic pathway. nih.govmdpi.com A decrease in MMP is a hallmark of apoptosis and is often triggered by oxidative stress. mdpi.com Cinnamaldehyde has been observed to decrease MMP, leading to mitochondrial dysfunction. peerj.com This disruption can be seen in changes to mitochondrial morphology and a reduction in ATP production. peerj.com The regulation of mitochondrial quality control, including the PINK1/Parkin signaling pathway, appears to be involved in the protective effects of cinnamaldehyde against apoptosis in certain contexts. peerj.com
The apoptotic process induced by these compounds also involves the activation of caspases, a family of protease enzymes that are the executioners of apoptosis. mdpi.com Studies have shown that cinnamaldehyde can activate caspase-3 and caspase-9. nih.govresearchgate.net The expression of pro-apoptotic proteins like Bax is often increased, while the expression of anti-apoptotic proteins like Bcl-2 is decreased, further promoting cell death. mdpi.com
Table 2: Key Mechanisms of Apoptosis Induction by Cinnamaldehyde
| Mechanism | Effect | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) Generation | Induces oxidative stress, leading to cellular damage. | nih.gov |
| Mitochondrial Membrane Potential (MMP) | Decreases, indicating mitochondrial dysfunction. | nih.govmdpi.compeerj.com |
| Mitochondrial Permeability Transition (MPT) | Induced, leading to the release of pro-apoptotic factors. | nih.gov |
| Cytochrome c Release | Released from mitochondria into the cytosol, activating caspases. | nih.gov |
| Caspase Activation | Caspase-3 and Caspase-9 are activated, executing apoptosis. | nih.govresearchgate.net |
| Regulation of Apoptotic Proteins | Increased expression of Bax (pro-apoptotic) and decreased expression of Bcl-2 (anti-apoptotic). | mdpi.com |
Anti-metastatic Properties
In addition to inducing apoptosis in primary tumor cells, there is evidence to suggest that cinnamaldehyde and its derivatives possess anti-metastatic properties. researchgate.net Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing nutrients and a route for cancer cell dissemination. researchgate.netnih.gov
Some studies have indicated that cinnamon extract exhibits anti-angiogenic activity in both in vitro and in vivo models. researchgate.net This suggests a potential mechanism by which cinnamaldehyde could inhibit tumor growth and spread. The ability to inhibit angiogenesis would restrict the tumor's access to the circulatory system, thereby hampering its ability to metastasize. nih.gov
The development of iminosugar analogues, some of which are derived from or inspired by natural compounds, is also being explored as a strategy for cancer treatment. sfu.ca These compounds can inhibit glycosidases, enzymes involved in the glycosylation of proteins on the cell surface. sfu.ca Abnormal glycosylation is a common feature of cancer cells and is implicated in tumor metastasis. sfu.ca By interfering with these processes, iminosugar analogues could potentially reduce tumor growth and spread. sfu.ca
Antiviral Activities
Inhibition of Viral Replication
Cinnamaldehyde and its derivatives have demonstrated notable antiviral properties, particularly in their ability to inhibit the replication of certain viruses. maynoothuniversity.ienih.gov The search for effective antiviral agents is crucial, especially for emerging viral threats. nih.gov
Research has shown that derivatives of cinnamaldehyde can inhibit the replication of Coxsackievirus B3 (CVB3). biomolther.orgresearchgate.net Specifically, α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde have been found to be potent inhibitors of CVB3 in HeLa cells. biomolther.orgresearchgate.net These compounds exhibited significantly lower toxicity compared to the parent cinnamaldehyde, making them promising candidates for further development. biomolther.orgresearchgate.net The inhibitory concentrations (IC₅₀) for α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde against CVB3 in HeLa cells were 11.38 ± 2.22 μM and 2.12 ± 0.37 μM, respectively. biomolther.orgresearchgate.net
The antiviral activity of these compounds is often dose-dependent. biomolther.org Studies have shown that these derivatives can effectively reduce viral titers in a manner that correlates with the concentration of the compound used. biomolther.org
Studies on Coxsackievirus B3 (CVB3)-induced Myocarditis
Coxsackievirus B3 (CVB3) is a primary cause of viral myocarditis, an inflammatory disease of the heart muscle that can lead to serious complications like dilated cardiomyopathy. biomolther.org Cinnamaldehyde and its derivatives have been investigated for their therapeutic potential in treating CVB3-induced myocarditis. nih.govbiomolther.orgresearchgate.net
While cinnamaldehyde itself has shown therapeutic effects in animal models of viral myocarditis, its chemical instability in vivo presents a challenge. biomolther.orgresearchgate.net This has led to the synthesis of more stable and potent derivatives. biomolther.orgresearchgate.net In a study using a BALB/c mouse model of viral myocarditis, α-bromo-4-methylcinnamaldehyde and α-bromo-4-chlorocinnamaldehyde were shown to effectively reduce viral titers in the heart and mitigate cardiac pathological changes in a dose-dependent manner. biomolther.orgresearchgate.net
In addition to their direct antiviral effects, these cinnamaldehyde derivatives also exhibit potent anti-inflammatory properties, which are crucial in managing myocarditis. nih.govbiomolther.orgresearchgate.net They have been shown to significantly inhibit the secretion, as well as the mRNA and protein expression, of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes. nih.govbiomolther.org This dual action of inhibiting viral replication and suppressing the inflammatory response makes these compounds particularly promising for the treatment of viral myocarditis. biomolther.orgresearchgate.net
Table 3: Antiviral and Cytotoxic Activities of Cinnamaldehyde Derivatives against CVB3 Data from in vitro studies on HeLa cells and neonatal rat cardiomyocytes.
| Compound | IC₅₀ in HeLa cells (µM) | CC₅₀ in Cardiomyocytes (µM) |
|---|---|---|
| 4-chlorocinnamaldehyde | 2109.08 ± 157.69 | 6972.47 ± 734.08 |
| α-bromo-4-methylcinnamaldehyde | 11.38 ± 2.22 | 38.61 ± 4.89 |
| α-bromo-4-chlorocinnamaldehyde | 2.12 ± 0.37 | 85.69 ± 7.63 |
Anti-inflammatory Properties
Cinnamaldehyde and its derivatives, including this compound, have been studied for their anti-inflammatory capabilities. ontosight.ai Research indicates that these compounds can modulate key inflammatory pathways and the production of inflammatory mediators.
Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
Derivatives of cinnamaldehyde have shown significant effects on the secretion of pro-inflammatory cytokines. In a study involving coxsackievirus B3 (CVB3)-infected neonatal rat cardiomyocytes, α-bromo-4-chlorocinnamaldehyde was found to significantly inhibit the secretion, as well as the mRNA and protein expression, of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govbiomolther.org
For instance, after treatment with α-bromo-4-chlorocinnamaldehyde, the levels of TNF-α, IL-1β, and IL-6 in the culture supernatants of virus-infected cardiomyocytes were markedly reduced compared to the viral control group. nih.govbiomolther.org Specifically, the application of this compound resulted in cytokine levels of 43.60 ± 4.77 pg/ml for TNF-α, 112.72 ± 13.60 pg/ml for IL-1β, and 232.80 ± 19.62 pg/ml for IL-6. nih.govbiomolther.org These results underscore the potent anti-inflammatory effects of this cinnamaldehyde derivative. nih.govbiomolther.org
Similarly, the parent compound, cinnamaldehyde, has been shown to suppress the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated monocytes and macrophages. nih.gov
Table 1: Effect of α-bromo-4-chlorocinnamaldehyde on Pro-inflammatory Cytokine Levels in CVB3-Infected Cardiomyocytes
| Cytokine | Viral Control Group (pg/ml) | α-bromo-4-chlorocinnamaldehyde Treated (pg/ml) |
| TNF-α | 80.12 ± 8.40 | 43.60 ± 4.77 |
| IL-1β | 163.64 ± 19.75 | 112.72 ± 13.60 |
| IL-6 | 337.46 ± 29.22 | 232.80 ± 19.62 |
Inhibition of NF-κB Pathway
The anti-inflammatory actions of cinnamaldehyde and its derivatives are often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. rsc.orgresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. rsc.orgscienceopen.com
Research has demonstrated that cinnamaldehyde can reduce the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. rsc.org The degradation of phosphorylated IκBα allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. rsc.orgscienceopen.com By preventing IκBα degradation, cinnamaldehyde effectively blocks the activation of the NF-κB pathway. rsc.org
One study highlighted that α-bromo-4-chlorocinnamaldehyde inhibited CVB3-induced NF-κB activation and the degradation and phosphorylation of IκB-α in a dose-dependent manner. biomolther.org This suggests that the anti-inflammatory properties of this derivative are, at least in part, mediated through the suppression of the NF-κB signaling cascade. biomolther.orgresearchgate.net
Other Pharmacological and Biological Applications
Beyond their anti-inflammatory effects, this compound and its related compounds have shown promise in other scientific and industrial domains.
Potential as Corrosion Inhibitors
Schiff bases derived from the condensation reaction of cinnamaldehyde and its derivatives have been investigated as effective corrosion inhibitors for metals. uomustansiriyah.edu.iq These compounds can form a protective monolayer on the metal surface, thereby preventing corrosion. uomustansiriyah.edu.iq
Studies on singly substituted derivatives of cinnamaldehyde, including those with chloro-substituents, have been conducted to understand their efficacy as corrosion inhibitors for steel in acidic environments. ampp.org The inhibitory performance of these derivatives is influenced by their physicochemical properties, such as electronic and steric factors, as well as their solubility. ampp.org Schiff bases derived from cinnamaldehyde have demonstrated efficient inhibition of carbon steel corrosion in hydrochloric acid. uomustansiriyah.edu.iq The presence of heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons from aromatic rings in the molecular structures of these organic inhibitors, contributes to their adsorption on the metal surface and subsequent corrosion protection. mdpi.com
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various organic compounds with potential applications in medicinal chemistry. smolecule.com Its derivatives have been explored for a range of biological activities, including antimicrobial, antifungal, and antitumor effects. ontosight.aiuomustansiriyah.edu.iq
For example, 4-chlorocinnamaldehyde thiosemicarbazide was developed as a laccase inhibitor with potential as a fungicide. nih.gov Furthermore, derivatives of cinnamaldehyde have been synthesized and evaluated for their antiviral activities. nih.gov The modification of the cinnamaldehyde structure, such as the introduction of a chloro group, can significantly alter its biological profile and lead to the development of new therapeutic agents. ontosight.ai Cinnamaldehyde and its derivatives are considered promising lead compounds for the design and synthesis of new drugs. ontosight.aiuomustansiriyah.edu.iq
Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methods
Spectroscopy is a cornerstone for the molecular characterization of 3-Chlorocinnamaldehyde, leveraging the interaction of electromagnetic radiation with the molecule to reveal its structural features.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum of trans-3-Chlorocinnamaldehyde provides distinct signals for the aldehydic, vinylic, and aromatic protons. In a spectrum recorded in DMSO-d6, the aldehydic proton (CHO) typically appears as a doublet in the downfield region. The vinylic protons on the propenal chain appear as doublets, with their coupling constants confirming the trans configuration of the double bond. The protons on the 3-chlorophenyl group exhibit complex splitting patterns in the aromatic region of the spectrum. chemrxiv.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments in the molecule. Although detailed spectra for this compound itself are not widely published, analysis of its derivatives is well-documented. For instance, in reaction products involving (E)-3-chlorocinnamaldehyde, the carbon signals for the chlorinated aromatic ring and the propenal sidechain are clearly identifiable. rsc.org The carbonyl carbon of the aldehyde group shows a characteristic signal in the highly deshielded region of the spectrum (typically >190 ppm). The carbons of the phenyl ring and the vinylic carbons appear in the 120-150 ppm range, with the carbon atom bonded to chlorine showing a distinct chemical shift. Data for related compounds, such as adducts formed from this compound, confirm these assignments. rsc.org
Table 1: Representative ¹³C NMR Chemical Shifts for a this compound Adduct
| Carbon Atom | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~201.5 |
| Aromatic/Vinylic (C=C, Ar-C) | 121.5 - 148.1 |
| Aliphatic | 44.7 - 59.6 |
| Data is for the Diels-Alder adduct of (E)-3-chlorocinnamaldehyde with cyclopentadiene, recorded in CDCl₃. rsc.org |
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for α-Chlorocinnamaldehyde, a closely related isomer, displays several characteristic absorption bands. nih.govnist.gov The most prominent peak is the strong C=O stretching vibration of the conjugated aldehyde, which is expected around 1685-1710 cm⁻¹. nist.gov Another key feature is the C=C stretching vibration of the alkene and aromatic ring, found in the 1450-1630 cm⁻¹ region. researchgate.net Stretching vibrations for the aromatic and vinylic C-H bonds are observed above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two weaker bands around 2720 and 2820 cm⁻¹. uobabylon.edu.iqlibretexts.org The C-Cl bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Key IR Absorption Bands for Cinnamaldehyde (B126680) Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2854, ~2745 |
| Aromatic C-H | Stretch | >3000 |
| Carbonyl (C=O) | Stretch | 1685 - 1710 |
| Alkene (C=C) | Stretch | 1620 - 1650 |
| Aromatic (C=C) | Stretch (in-ring) | ~1450, ~1580 |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |
| Data is based on spectra of α-chlorocinnamaldehyde and general values for conjugated aldehydes. nih.govnist.govresearchgate.netuobabylon.edu.iq |
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems like this compound. The extended π-system, which includes the phenyl ring, the double bond, and the carbonyl group, allows for π → π* transitions upon absorption of UV light. Unsubstituted cinnamaldehyde exhibits a strong absorbance maximum (λmax) at approximately 288-290 nm. researchgate.net The introduction of a chlorine substituent on the phenyl ring is expected to cause a shift in this absorption maximum (a bathochromic or hypsochromic shift) depending on its position. Studies on various substituted cinnamalmalononitrile derivatives show a clear correlation between the electronic properties of the substituent and the peak absorption energy. chemrxiv.org Research on α-chlorocinnamaldehyde confirms its activity in the UV range, which is leveraged in studies of its inhibitory effects on enzymes like tyrosinase. acs.org
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). In the electron ionization (EI) mass spectrum of α-chlorocinnamaldehyde, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (approximately 166 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). nih.govnist.gov
Common fragmentation patterns include the loss of the chlorine atom, the formyl radical (CHO), or carbon monoxide (CO). Key fragments observed in the spectrum help to confirm the structure.
Table 3: Major Peaks in the Mass Spectrum of α-Chlorocinnamaldehyde
| m/z Value | Interpretation |
| 166/168 | Molecular Ion [M]⁺ (showing ³⁵Cl/³⁷Cl isotope pattern) |
| 165/167 | [M-H]⁺ |
| 131 | [M-Cl]⁺ |
| 103 | [C₈H₇]⁺ |
| Data obtained from the NIST Mass Spectrometry Data Center for α-chlorocinnamaldehyde. nih.govnist.gov |
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
HPLC is frequently used to monitor the progress of reactions involving this compound and to determine the purity and enantiomeric ratio of the resulting products. rsc.org Using a suitable stationary phase (e.g., C18) and a mobile phase, components of a mixture are separated based on their differential partitioning between the two phases.
Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), is used for the analysis of volatile compounds. researchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase of the column, providing a powerful tool for both qualitative and quantitative analysis.
X-ray Diffraction Studies
These studies reveal how the molecules arrange themselves in the solid state. It has been noted empirically that substituents at the 3-position of the phenyl ring, as in this compound, tend to favor a head-to-tail (HT) packing motif in the crystal lattice. chemrxiv.org This arrangement can have significant implications for the solid-state properties and reactivity of the compound.
Table 4: Representative Crystallographic Data for a this compound Derivative (3ClCM)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9103(6) |
| b (Å) | 10.6559(9) |
| c (Å) | 11.9566(10) |
| α (°) | 90 |
| β (°) | 107.031(3) |
| γ (°) | 90 |
| Volume (ų) | 963.26(13) |
| Data for (E)-3-Chloro-cinnamalmalononitrile. chemrxiv.org |
Future Directions and Research Gaps
Development of Targeted Delivery Systems for 3-Chlorocinnamaldehyde Derivatives
A significant hurdle for the therapeutic application of cinnamaldehyde (B126680) and its derivatives, including this compound, is their poor water solubility and sensitivity to light, oxygen, and high temperatures. tandfonline.com These characteristics can limit bioavailability and efficacy. Consequently, a key area of future research is the development of advanced, targeted delivery systems to protect the compound and ensure it reaches the intended site of action.
Encapsulation technologies are a primary focus. tandfonline.com Various platforms have been explored for the parent compound, cinnamaldehyde, which could be adapted for its derivatives:
Liposomes : These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers. nih.gov For instance, pH-responsive liposomes have been designed to co-deliver cinnamaldehyde and platinum-based prodrugs, demonstrating controlled release in the tumor microenvironment. nih.gov Inulin-modified liposomes have also been shown to improve the physical and antioxidant stability of encapsulated cinnamaldehyde. researchgate.net
Solid Lipid Nanoparticles (SLNs) : SLNs are biocompatible, low-toxicity carriers that can improve the oral bioavailability of encapsulated compounds. nih.govtandfonline.com Studies have shown that SLNs can protect cinnamaldehyde, facilitate a sustained release, and enhance its absorption. nih.govtandfonline.com
Biopolymer Nanoparticles and Emulsions : These systems utilize natural polymers to encapsulate active compounds, offering another avenue for improving stability and delivery. tandfonline.comresearchgate.net
A particularly innovative approach involves using the body's own cells as delivery vehicles. Macrophages, which are naturally drawn to sites of inflammation and injury, can be loaded with nanoparticles containing cinnamaldehyde. nih.gov This cell-mediated strategy offers a promising way to target therapies for vascular diseases. nih.gov Future work on this compound would involve designing and testing similar nanoparticle formulations to enhance its stability and target-specific accumulation.
Exploration of Synergistic Effects in Combination Therapies
Combining therapeutic agents is a cornerstone of modern medicine, aiming to enhance efficacy, reduce dosages, and overcome resistance. nih.gov Cinnamaldehyde and its analogs have shown considerable promise in synergistic combinations, a research avenue that holds significant potential for this compound. nih.gov
In Cancer Therapy: Research has demonstrated that cinnamaldehyde can enhance the effects of conventional chemotherapy drugs. It has been shown to work synergistically with agents like doxorubicin, oxaliplatin, and 5-fluorouracil (B62378) in various cancer cell lines, including glioma and colorectal cancer. mdpi.comspandidos-publications.comnih.gov The combination of 2′-hydroxycinnamaldehyde with temozolomide (B1682018) also showed a promising effect on glioblastoma. mdpi.com Furthermore, combining cinnamaldehyde with hyperthermia has been shown to potentiate its cytotoxic effects in non-small cell lung cancer cells. nih.gov
In Antimicrobial Therapy: The rise of antibiotic resistance necessitates new strategies, and combining conventional antibiotics with compounds like cinnamaldehyde is a promising approach. mdpi.commdpi.com Studies have documented synergistic activity when cinnamaldehyde is paired with antibiotics such as chloramphenicol, streptomycin, amoxicillin, erythromycin, cefotaxime, and ciprofloxacin (B1669076) against a range of pathogenic bacteria, including resistant strains like MRSA. mdpi.comnih.govnih.gov This synergy often allows for a significant reduction in the required antibiotic concentration. mdpi.comnih.gov
The table below summarizes key findings on the synergistic effects observed with cinnamaldehyde and its derivatives, providing a blueprint for future studies involving this compound.
| Combination Agent(s) | Target Organism/Cell Line | Observed Synergistic Effect |
| Oxaliplatin | Colorectal Cancer Cells | Enhanced antitumor activity and inhibition of cell proliferation. mdpi.com |
| Doxorubicin | U87MG Glioma Cells | Increased cytotoxic and apoptotic effects. mdpi.com |
| Temozolomide | Glioblastoma Cells | Significantly reduced cellular growth and invasiveness. mdpi.com |
| Hyperthermia (43°C) | A549 Non-Small Cell Lung Cancer Cells | Potentiated cytotoxicity and increased apoptosis. nih.gov |
| Cefotaxime / Ciprofloxacin | ESBL-producing E. coli & K. pneumoniae | Reduced the Minimum Inhibitory Concentration (MIC) of the antibiotics by 2-1024 fold. nih.gov |
| Amikacin / Gentamicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Significant synergistic effect, with the combination completely inhibiting MRSA growth. nih.gov |
Advanced Mechanistic Elucidation via Omics Technologies
While the biological activities of cinnamaldehyde are well-documented, a deeper, systemic understanding of its molecular mechanisms is required for targeted therapeutic development. "Omics" technologies—proteomics, metabolomics, and genomics—offer powerful tools to achieve this by providing a global view of cellular responses to a compound. mdpi.com
Metabolomics, the large-scale study of small molecules (metabolites) within cells, has been used to investigate the antibacterial action of cinnamaldehyde and its derivatives. frontiersin.orgacs.org For example, metabolomic profiling of E. coli treated with cinnamaldehyde revealed significant alterations in the bacterial metabolome, indicating that the compound affects multiple pathways involved in biosynthesis and energy generation. acs.org A study on 2-methoxycinnamaldehyde, a cinnamaldehyde analog, used metabolomics to show that the compound increased metabolic flux through the TCA cycle in MRSE, leading to elevated reactive oxygen species (ROS) production and subsequent cell damage. frontiersin.org
Applying these omics approaches to this compound would be a critical future step. By integrating proteomics and metabolomics data, researchers can map the specific pathways and protein networks modulated by the compound, providing a comprehensive understanding of its mechanism of action and identifying potential biomarkers of its activity. mdpi.com
Computational Design of Novel this compound Analogs with Enhanced Bioactivity
Computational chemistry and in silico modeling are revolutionizing drug discovery by enabling the rational design of new molecules with improved properties. nih.gov These approaches, particularly quantitative structure-activity relationship (QSAR) studies and molecular docking, are highly applicable to the development of novel cinnamaldehyde analogs. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov A 3D-QSAR study on 59 cinnamaldehyde analogues as farnesyl protein transferase inhibitors successfully identified the key steric and electrostatic properties required for activity, providing a framework for designing more potent inhibitors. nih.gov
Molecular docking simulations predict how a molecule binds to the active site of a target protein. Such studies have been used to evaluate cinnamaldehyde derivatives as potential anticancer agents by assessing their binding affinity to various cancer-related receptors. nih.govmdpi.com One study found that hydroxy- and methoxy-substituted cinnamaldehyde derivatives generally showed better anticancer activity than the parent compound, with specific derivatives showing high affinity for receptors like hCA IX and MMP-2. nih.gov Another in silico study synthesized novel cinnamaldehyde-chalcone analogues and used docking to identify a lead compound that binds with high affinity to succinate (B1194679) dehydrogenase, a key metabolic enzyme. rsc.orgresearchgate.net
Future research should apply these computational tools to this compound. By creating QSAR models and performing docking studies with its derivatives, scientists can predict structural modifications that would enhance its bioactivity and target selectivity, thereby accelerating the discovery of new and more effective therapeutic agents. nih.gov
Sustainable Production and Scale-Up of this compound for Research Applications
The availability of high-purity compounds is essential for research and development. While cinnamaldehyde can be extracted from cinnamon bark, chemical synthesis is often required for producing specific derivatives like this compound and for large-scale production. nih.gov Traditional synthesis methods, such as aldol (B89426) condensation, can have economic and environmental drawbacks, including the use of large water volumes and the need for corrosion-resistant equipment. google.com
Future research must therefore focus on developing sustainable and scalable production methods. Key areas of exploration include:
Green Chemistry Approaches : Developing synthesis routes that use less hazardous solvents, reduce waste, and are more energy-efficient. Semi-synthetic approaches starting from naturally isolated cinnamaldehyde are being explored for derivatives like 2-hydroxycinnamaldehyde. researchgate.net
Biocatalysis and Metabolic Engineering : Utilizing enzymes or engineered microorganisms as "cell factories" to produce cinnamaldehyde and its precursors. nih.gov This approach avoids harsh chemical reagents and can offer high selectivity. For example, pathways have been engineered in E. coli to produce trans-cinnamaldehyde from simple precursors. nih.gov
Continuous Flow Processes : Shifting from traditional batchwise production to continuous flow reactors can improve efficiency, reduce the size of required equipment, and lead to higher purity and selectivity. google.com
Developing robust and sustainable methods for synthesizing this compound will be crucial to ensure a consistent supply for preclinical studies and to make its potential future applications economically feasible.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-Chlorocinnamaldehyde?
this compound (CAS 56578-37-1) is typically synthesized via the Claisen-Schmidt condensation between 3-chlorobenzaldehyde and acetaldehyde under basic conditions . Key steps include:
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization :
- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm the α,β-unsaturated aldehyde structure and chlorine substitution pattern. IR spectroscopy validates the carbonyl stretch (~1680 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological studies) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- First Aid :
- Skin contact: Wash with soap and water; seek medical attention for irritation .
- Inhalation: Move to fresh air; administer artificial respiration if necessary .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- HPLC-DAD/UV : Use a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min; λ = 254 nm) .
- LC-MS/MS : For trace analysis in biological matrices, employ MRM transitions (e.g., m/z 168.5 → 139.1) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?
- Kinetic Experiments : Monitor reaction rates under varying temperatures/pH to determine activation energy and rate-limiting steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density at the α-carbon and predict regioselectivity .
- Isotopic Labeling : Use deuterated aldehydes to track proton transfer mechanisms .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, assay type) .
- Dose-Response Replication : Validate EC₅₀ values across multiple cell lines with standardized MTT assays .
- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess variability .
Q. How can computational tools optimize this compound’s stability in aqueous media for drug delivery applications?
- Molecular Dynamics (MD) Simulations : Predict hydrolysis rates under physiological conditions (pH 7.4, 37°C) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with degradation kinetics .
Q. What experimental designs are suitable for studying this compound’s synergistic effects with anticancer agents?
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in vitro .
- Transcriptomic Profiling : RNA-seq to identify pathways modulated by co-treatment (e.g., apoptosis, oxidative stress) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
